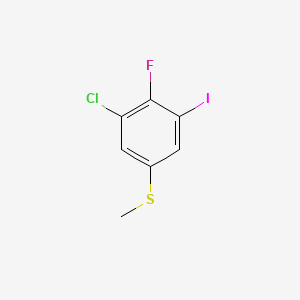
(3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H5ClFIS. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, along with a methylsulfane group. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane typically involves the halogenation of a phenyl ring followed by the introduction of a methylsulfane group. One common method includes:
Halogenation: The phenyl ring is first halogenated using reagents such as chlorine, fluorine, and iodine under controlled conditions.
Methylsulfane Introduction: The halogenated phenyl ring is then reacted with a methylsulfane reagent, often in the presence of a catalyst, to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The sulfur atom in the methylsulfane group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or organolithium compounds (for introducing new functional groups) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the sulfur atom.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the halogen atoms.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing compounds.
Aplicaciones Científicas De Investigación
(3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane involves its interaction with molecular targets through its halogen and sulfur atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(4-Iodophenyl)(methyl)sulfane: Similar structure but lacks the chlorine and fluorine atoms.
(2-Chloro-4-fluoro-3-iodophenyl)(methyl)sulfane: Similar structure with different positions of the halogen atoms.
Uniqueness
(3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane is unique due to the specific arrangement of chlorine, fluorine, and iodine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C7H5ClFIS |
|---|---|
Peso molecular |
302.54 g/mol |
Nombre IUPAC |
1-chloro-2-fluoro-3-iodo-5-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5ClFIS/c1-11-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 |
Clave InChI |
ZMASPJBBNCHPRZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=C(C(=C1)I)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















